![molecular formula C10H6O4 B3091052 2-Ethynylterephthalic acid CAS No. 1215861-81-6](/img/structure/B3091052.png)
2-Ethynylterephthalic acid
Overview
Description
2-Ethynylterephthalic acid is a chemical compound used for experimental and research purposes . It has a molecular weight of 190.2 and a molecular formula of C10H6O4 .
Molecular Structure Analysis
The molecular structure of 2-Ethynylterephthalic acid consists of 10 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . More detailed structural analysis, such as bond lengths and angles, would require more specific data or computational chemistry methods .Scientific Research Applications
DNA Microarray-Based Yeast Two-Hybrid System
2-Ethynylterephthalic acid has been used in the development and application of a DNA microarray-based yeast two-hybrid system . This system is a widely applied methodology for systematic protein–protein interaction (PPI) screening and the generation of comprehensive interaction networks . The parallelized screening procedure and the global inspection of Y2H interaction data are uniquely suited to define specific PPI patterns and their alteration by disease-causing mutations .
Analytical Reagent
2-Ethynylterephthalic acid is used as an analytical reagent . It is produced in many standard grades, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Metal-Organic Frameworks (MOFs)
2-Ethynylterephthalic acid is used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis.
Drug Delivery
2-Ethynylterephthalic acid is used in drug delivery systems . It can be used to create linkers in MOFs, which can then be used to encapsulate drugs for targeted delivery.
Future Directions
2-Ethynylterephthalic acid is used in the synthesis of MOFs, which have a wide range of potential applications in gas storage, catalysis, drug delivery, and more . Therefore, future research may focus on developing new MOFs using 2-Ethynylterephthalic acid and exploring their potential applications.
Mechanism of Action
Target of Action
2-Ethynylterephthalic acid is primarily used as a monomer in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules .
Mode of Action
Given its use in the synthesis of mofs, it can be inferred that it likely interacts with metal ions to form the framework structure . The ethynyl group in the compound may provide a site for coordination with the metal ions, while the terephthalic acid moiety could contribute to the stability and porosity of the resulting MOF .
Result of Action
The primary result of the action of 2-Ethynylterephthalic acid is the formation of MOFs . These MOFs can have various applications depending on their specific structures and properties. For example, they can be used in gas storage, separation, and catalysis .
Action Environment
The action of 2-Ethynylterephthalic acid in the synthesis of MOFs can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the pH of the solution . .
properties
IUPAC Name |
2-ethynylterephthalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUHFDJHPJBEKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynylterephthalic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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